
3',5'-Dioctanoyl-5-bromodeoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',5'-Dioctanoyl-5-bromodeoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C25H39BrN2O7 and its molecular weight is 559.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiosensitization in Cancer Treatment
One of the primary applications of 3',5'-dioctanoyl-5-bromodeoxyuridine is as a radiosensitizer in cancer therapy. In a study involving the AH136B tumor model, BrdU-C8 was suspended in Lipiodol and administered via intra-arterial infusion. This method resulted in a significant increase in the labeling index of tumor cells compared to traditional administration methods. The combination of BrdU-C8 with X-ray irradiation led to a notable inhibition of tumor growth, demonstrating its effectiveness as a radiosensitizing agent .
Selective Tumor Accumulation
The compound exhibits selective accumulation in tumor tissues, which is crucial for enhancing therapeutic efficacy while minimizing systemic toxicity. In studies where BrdU-C8 was administered, it was observed that the compound remained longer in tumor tissues compared to non-tumorous tissues, suggesting a favorable pharmacokinetic profile for targeted cancer therapies .
Case Study 1: Efficacy in Rat Models
In a controlled experiment with rat models implanted with AH136B tumors, researchers found that intra-arterial infusion of BrdU-C8 significantly increased the labeling index of tumor cells compared to intravenous administration of BrdU alone. The study concluded that BrdU-C8 enhances the effectiveness of radiotherapy by increasing local drug concentration at the tumor site .
Case Study 2: Comparison with Other Prodrugs
A comparative study involving other lipophilic prodrugs demonstrated that this compound showed superior retention and accumulation in VX-2 rabbit hepatoma models when administered via intrahepatic arterial routes. This study highlighted the potential for using BrdU-C8 as a more effective treatment option compared to its counterparts .
Data Table: Summary of Research Findings
Propriétés
Numéro CAS |
154653-67-5 |
---|---|
Formule moléculaire |
C25H39BrN2O7 |
Poids moléculaire |
559.5 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-octanoyloxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C25H39BrN2O7/c1-3-5-7-9-11-13-22(29)33-17-20-19(35-23(30)14-12-10-8-6-4-2)15-21(34-20)28-16-18(26)24(31)27-25(28)32/h16,19-21H,3-15,17H2,1-2H3,(H,27,31,32)/t19-,20+,21+/m0/s1 |
Clé InChI |
GDRPJKGKAGJBGR-PWRODBHTSA-N |
SMILES |
CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC |
SMILES isomérique |
CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC |
SMILES canonique |
CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC |
Synonymes |
3',5'-dioctanoyl-5-bromodeoxyuridine BrdU-C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.